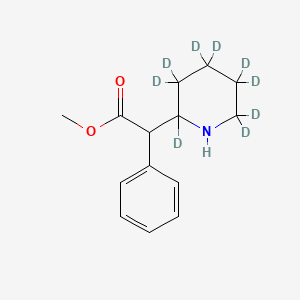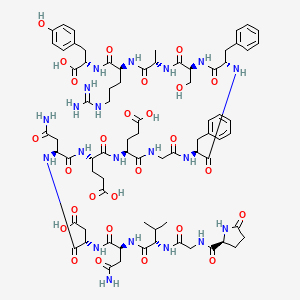
Diethylarsinous acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylarsinous acid ethyl ester is an organoarsenic compound with the chemical formula (C2H5)2AsO2C2H5. This compound is part of the broader class of esters, which are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylarsinous acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethylarsinous acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the esterification process being facilitated by the presence of a mineral acid catalyst . Another method involves the use of acid chlorides, which are converted into esters by treatment with an alcohol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Diethylarsinous acid ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form diethylarsinic acid, a process that typically requires the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol and diethylarsinous acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include diethylarsinic acid, ethanol, and various substituted esters depending on the specific nucleophile used .
Aplicaciones Científicas De Investigación
Diethylarsinous acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other organoarsenic compounds.
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic properties, particularly in the context of arsenic-based treatments.
Industry: It is used in the production of certain pesticides and herbicides, leveraging its unique chemical properties
Mecanismo De Acción
The mechanism by which diethylarsinous acid ethyl ester exerts its effects involves several molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Diethylarsinic acid: A related organoarsenic compound with similar chemical properties.
Ethylarsine: Another organoarsenic compound, but with different reactivity and applications.
Methylarsinous acid ethyl ester: A methylated analog with distinct chemical behavior
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Propiedades
Número CAS |
34262-43-6 |
|---|---|
Fórmula molecular |
C6H15AsO |
Peso molecular |
178.10 g/mol |
Nombre IUPAC |
ethoxy(diethyl)arsane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
Clave InChI |
FAIPZUUFSYWGOG-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)





![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)

![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)


